
1,1',1'',1'''-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is a complex organic compound characterized by its multiple chlorine atoms and benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves multiple steps, starting with the chlorination of butane to introduce chlorine atoms at specific positions. This is followed by the attachment of chlorobenzene groups through a series of substitution reactions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced chemical reactors to manage the exothermic nature of the reactions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or alter the structure of the benzene rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and benzene rings allow it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with similar chlorine content but different structural properties.
1,1,1,2-Tetrachloroethane: Another chlorinated compound with distinct chemical behavior.
2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane: A compound with both chlorine and fluorine atoms, offering unique reactivity.
Uniqueness
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is unique due to its specific arrangement of chlorine atoms and benzene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
66291-83-6 |
|---|---|
Fórmula molecular |
C28H18Cl8 |
Peso molecular |
638.1 g/mol |
Nombre IUPAC |
1-chloro-4-[2,2,3,3-tetrachloro-1,4,4-tris(4-chlorophenyl)butyl]benzene |
InChI |
InChI=1S/C28H18Cl8/c29-21-9-1-17(2-10-21)25(18-3-11-22(30)12-4-18)27(33,34)28(35,36)26(19-5-13-23(31)14-6-19)20-7-15-24(32)16-8-20/h1-16,25-26H |
Clave InChI |
RTRIINARZXPSEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(C(C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)

![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)

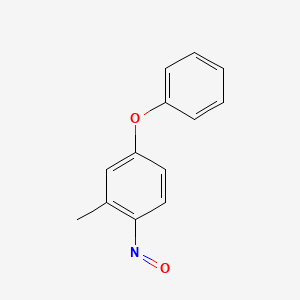

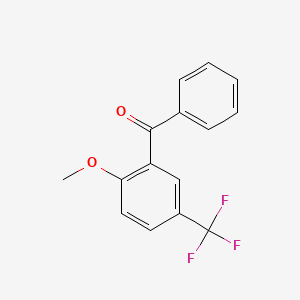
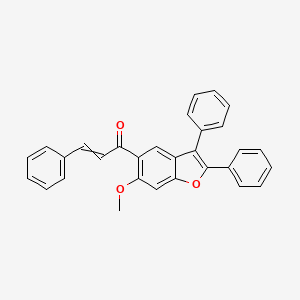
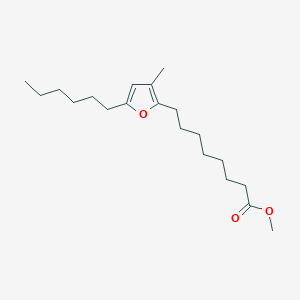
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
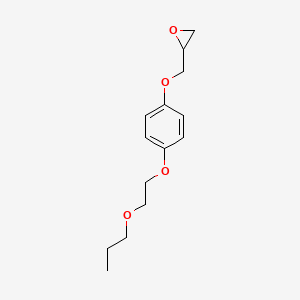
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
